molecular formula C8H4F3NO4 B220598 1,4-Dideoxy-1,4-iminoallitol CAS No. 120576-71-8

1,4-Dideoxy-1,4-iminoallitol

Cat. No.: B220598
CAS No.: 120576-71-8
M. Wt: 163.17 g/mol
InChI Key: RVNSAAIWCWTCTJ-ZPQYLTHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Iminosugars in Glycobiology

Iminosugars are a class of carbohydrate mimics where the oxygen atom in the sugar ring is replaced by a nitrogen atom. unimib.it This structural alteration allows them to act as potent and selective inhibitors of glycosidases, which are enzymes that catalyze the breakdown of complex carbohydrates. unimib.itoup.com The ability of iminosugars to interfere with these enzymatic processes makes them invaluable tools in glycobiology research, providing insights into the roles of carbohydrates in various biological functions. unimib.itmagtech.com.cn Their structural diversity, stemming from both natural sources and chemical synthesis, offers a wide range of molecular skeletons for developing highly active and selective lead compounds in drug discovery. magtech.com.cn

Role of Glycosidase and Glycogen (B147801) Metabolism Enzyme Inhibitors in Research

Glycosidase inhibitors are crucial for studying carbohydrate metabolism and the cleavage of glycosidic bonds. scbt.com By blocking specific glycosidases, researchers can investigate the functions of these enzymes in living systems, which has applications in fields ranging from therapeutics to agrochemicals. oup.com For instance, inhibiting intestinal α-glucosidases can regulate carbohydrate absorption, a therapeutic strategy for managing type 2 diabetes. oup.comfrontiersin.orgnih.gov

Similarly, inhibitors of enzymes involved in glycogen metabolism, such as glycogen phosphorylase and glycogen synthase, are vital for understanding energy storage and release. rsc.org Glycogen is the primary storage form of glucose in animals, and its metabolism is tightly regulated to maintain blood glucose levels and provide energy to tissues like muscles. wikipathways.org Inhibitors of glycogen phosphorylase, the enzyme that breaks down glycogen, are being explored for their potential to lower hepatic glucose production. patsnap.comresearchgate.net These inhibitors serve as powerful research tools to dissect the complex pathways of glycogen metabolism and its role in both normal physiology and disease states. mdpi.comfrontiersin.org

Historical and Current Academic Interest in 1,4-Dideoxy-1,4-iminoallitol

The academic interest in this compound and related iminosugars stems from their potential as specific enzyme inhibitors. The synthesis of various derivatives of 1,4-dideoxy-1,4-imino-D-arabinitol (DAB), a closely related compound, has been a focus of research to develop selective inhibitors for enzymes involved in glycogen metabolism. rsc.org The ability to create stereoselective syntheses of these compounds, such as 1,4-dideoxy-1,4-imino-D-allitol, has been a significant area of investigation, utilizing various chemical reactions to achieve the desired molecular structures. researchgate.net

Current research continues to explore the inhibitory properties of these compounds against a range of glycosidases and glycogen metabolizing enzymes. Studies have investigated the inhibitory effects of DAB and its derivatives on enzymes like rat muscle glycogen phosphorylase and E. coli glycogen synthase, revealing that even subtle structural changes can lead to vastly different inhibitory potentials. rsc.org This ongoing research highlights the continued interest in understanding the structure-activity relationships of these iminosugars to design more potent and selective inhibitors for therapeutic and research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

120576-71-8

Molecular Formula

C8H4F3NO4

Molecular Weight

163.17 g/mol

IUPAC Name

(2S,3S,4R)-2-(1,2-dihydroxyethyl)pyrrolidine-3,4-diol

InChI

InChI=1S/C6H13NO4/c8-2-4(10)5-6(11)3(9)1-7-5/h3-11H,1-2H2/t3-,4?,5+,6-/m1/s1

InChI Key

RVNSAAIWCWTCTJ-ZPQYLTHOSA-N

SMILES

C1C(C(C(N1)C(CO)O)O)O

Isomeric SMILES

C1[C@H]([C@H]([C@@H](N1)C(CO)O)O)O

Canonical SMILES

C1C(C(C(N1)C(CO)O)O)O

Synonyms

1,4-DIA
1,4-dideoxy-1,4-imino-L-allitol
1,4-dideoxy-1,4-iminoallitol

Origin of Product

United States

Advanced Synthetic Methodologies for 1,4 Dideoxy 1,4 Iminoallitol and Its Stereoisomers

Strategies for Stereoselective and Enantioselective Synthesis

The precise control of stereochemistry is paramount in the synthesis of iminosugars, as their biological activity is highly dependent on their three-dimensional structure. To this end, chemists have devised several strategies to ensure the desired stereoisomer is obtained.

Utilization of Chiral Pool Precursors

A common and effective strategy involves the use of readily available and inexpensive chiral molecules, known as the chiral pool, as starting materials. This approach leverages the inherent stereochemistry of natural products to build the target iminosugar.

D-xylose: Syntheses starting from D-xylose have been developed to produce 1,4-dideoxy-1,4-iminoheptitols and their octitol analogues in high yields. nih.gov A concise and environmentally friendly total synthesis of 1,4-dideoxy-1,4-imino-l-arabinitol (B28629) hydrochloride has also been achieved from D-xylose. researchgate.net Furthermore, a divergent synthesis of other iminosugars from D-xylose ditriflates has been reported. chemrxiv.org

D-ribose: D-ribose serves as a convenient starting material for the synthesis of 1,4-dideoxy-1,4-imino-D-ribitol. researchgate.net The synthesis involves the creation of a key intermediate, L-lyxonolactone, through a base-promoted hydrolysis with inversion of configuration at the C-4 position. researchgate.net A green synthetic route has also been developed for 1,5-dideoxy-1,5-imino-ribitol and its arabinitol counterpart from D-ribose. nih.gov

(R)-2,3-O-isopropylidine glyceraldehyde, L-ascorbic acid, and D-isoascorbic acid: These precursors have been utilized in a stereoselective approach to synthesize 1,4-dideoxy-1,4-imino-D-allitol, L-allitol, and 1,4-dideoxy-1,4-imino-D-talitol. researchgate.net The synthesis of D-isoascorbic acid, the C-5 epimer of L-ascorbic acid, can be achieved from sugars through a microbial process. researchgate.netnih.gov

A summary of key chiral pool precursors and their target iminosugars is presented in the table below.

Chiral Pool PrecursorTarget IminosugarKey Synthetic Steps
D-xylose1,4-dideoxy-1,4-iminoheptitols, 1,4-dideoxy-1,4-imino-l-arabinitolWittig olefination, Grignard reagent attack, Ring-Closing Metathesis nih.govresearchgate.net
D-ribose1,4-dideoxy-1,4-imino-D-ribitolBase-promoted hydrolysis, Cyclization with benzylamine (B48309) researchgate.net
(R)-2,3-O-isopropylidine glyceraldehyde, L-ascorbic acid, D-isoascorbic acid1,4-dideoxy-1,4-imino-D-allitol, L-allitol, 1,4-dideoxy-1,4-imino-D-talitolVinyl Grignard addition, Allylation, Ring-Closing Metathesis, Dihydroxylation researchgate.net

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic strategies combine the advantages of chemical synthesis with the high selectivity of enzymatic reactions. This approach is particularly useful for creating complex molecules with high purity.

A chemo-enzymatic strategy has been developed for the preparation of 2-aminomethyl derivatives of 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) and its enantiomer, LAB. researchgate.netresearchgate.net This method involves the enzymatic synthesis of the core DAB and LAB structures, followed by chemical modification of their hydroxymethyl groups to produce a variety of derivatives. researchgate.netresearchgate.net This approach allows for the creation of novel aromatic, aminoalcohol, and 2-oxopiperazine derivatives of DAB and LAB. researchgate.netresearchgate.net The use of enzymes, such as lipases, can facilitate selective transformations, like the epoxidation of propenylbenzenes, which can then be chemically converted to the desired products.

Key Synthetic Transformations

Several key chemical reactions are instrumental in the construction of the 1,4-dideoxy-1,4-iminoallitol core and its stereoisomers. These transformations are often used in combination to achieve the desired molecular architecture.

Ring-Closing Metathesis (RCM) as a Core Strategy

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including the pyrrolidine (B122466) ring system found in this compound and its analogues. wikipedia.org This reaction, often catalyzed by ruthenium-based catalysts like Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile byproduct, typically ethylene. nih.govwikipedia.org

The synthesis of various iminosugars from D-xylose utilizes RCM as a key step. nih.gov Similarly, the stereoselective synthesis of 1,4-dideoxy-1,4-imino-D-allitol and its stereoisomers from precursors like (R)-2,3-O-isopropylidine glyceraldehyde also employs RCM. researchgate.net The efficiency of RCM is influenced by the choice of catalyst, with second-generation Grubbs' catalysts often showing improved activity. nih.govorganic-chemistry.org

Asymmetric Allylic Alkylation and Cross-Coupling Reactions

Asymmetric allylic alkylation (AAA) is a crucial transformation for introducing chirality and constructing carbon-carbon bonds. nih.govuwindsor.ca Palladium-catalyzed AAA reactions have been developed to create stereogenic centers with high enantioselectivity. nih.gov This method can be applied to the synthesis of complex molecules, including precursors to iminosugars. While direct application to this compound synthesis is not explicitly detailed in the provided context, the principles of AAA are highly relevant to the stereocontrolled synthesis of the chiral building blocks required.

Cross-coupling reactions, another cornerstone of modern organic synthesis, are also vital. These reactions, often catalyzed by palladium, enable the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for assembling the molecular framework of iminosugars.

Grignard Reagent Additions and Olefinations

Grignard reagents (RMgX) are powerful nucleophiles used to form new carbon-carbon bonds. sigmaaldrich.commasterorganicchemistry.com Their addition to electrophiles like aldehydes, ketones, and esters is a fundamental transformation in organic synthesis. masterorganicchemistry.com

In the context of this compound synthesis, Grignard reagent additions are key for introducing vinyl groups, which can then participate in subsequent reactions like RCM. researchgate.net For instance, the addition of vinylmagnesium bromide to an imine derived from (R)-2,3-O-isopropylidine glyceraldehyde is a critical step in the synthesis of 1,4-dideoxy-1,4-imino-D-allitol. researchgate.net Chelation-controlled attack of Grignard reagents on lactols derived from D-xylose is another effective strategy. nih.gov

Wittig olefination, a reaction that converts a ketone or aldehyde to an alkene, is also a key transformation. nih.gov This reaction, along with Grignard additions and RCM, forms a powerful trio of reactions for the synthesis of iminosugars from D-xylose. nih.gov

The following table summarizes the application of these key transformations in the synthesis of this compound and its stereoisomers.

Key TransformationApplication in Iminosugar SynthesisExample Precursor/Reaction
Ring-Closing Metathesis (RCM)Formation of the pyrrolidine ringDiene derived from D-xylose or (R)-2,3-O-isopropylidine glyceraldehyde nih.govresearchgate.net
Asymmetric Allylic AlkylationStereoselective introduction of substituentsGeneral strategy for creating chiral building blocks nih.gov
Grignard Reagent AdditionsIntroduction of vinyl groups for RCMAddition of vinylmagnesium bromide to an imine researchgate.net
Wittig OlefinationCreation of carbon-carbon double bondsConversion of a lactol from D-xylose to an alkene nih.gov

One-Pot Cyclization and Deprotection Strategies

One-pot reactions, which combine multiple synthetic steps into a single operation without isolating intermediates, offer significant advantages in terms of efficiency, reduced waste, and shorter reaction times. In the context of this compound synthesis, one-pot strategies that effect both cyclization and deprotection are particularly valuable.

A notable example involves the chirospecific synthesis of 1,4-dideoxy-1,4-imino-D-arabinitol and 1,4-dideoxy-1,4-imino-L-xylitol, which are stereoisomers of this compound. In this approach, multi-protected acyclic precursors are treated with iodine in methanol. rsc.org This single reagent efficiently cleaves various protecting groups, including O-isopropylidene, O-(tert-butyldimethylsilyl), N-(9-phenylfluoren-9-yl), and N-benzyloxycarbonyl groups, triggering a spontaneous intramolecular cyclization to furnish the final iminosugar products directly. rsc.org

Another effective one-pot strategy employs catalytic hydrogenation. For instance, a four-step chemo-enzymatic cascade has been developed for the synthesis of 1,4-dideoxy-1,4-imino-D-arabinitol (DAB). semanticscholar.org The final step of this sequence involves the treatment of an oxidized aminopolyol precursor with palladium on carbon (Pd/C) under a hydrogen atmosphere. semanticscholar.org This single step achieves three crucial transformations concurrently: deprotection of a carbamate (B1207046) protecting group, intramolecular cyclization via the formation of a cyclic imine, and subsequent reduction of the imine to the stable pyrrolidine ring of the target iminosugar. semanticscholar.org This chemo-enzymatic approach, culminating in a one-pot deprotection, cyclization, and reduction, has been shown to produce the desired iminosugars in excellent yields. semanticscholar.org

These one-pot strategies highlight the elegance and efficiency of modern synthetic chemistry in constructing complex molecules like this compound and its stereoisomers.

Divergent Synthesis of this compound Derivatives

Divergent synthesis is a powerful strategy for generating a library of structurally related compounds from a common intermediate. This approach is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies. For this compound, divergent strategies allow for the systematic modification of the core structure to explore how these changes affect biological activity.

One prominent divergent approach to iminosugar derivatives involves the use of multi-component reactions. For example, a tandem Staudinger/aza-Wittig/Ugi three-component reaction has been utilized to create libraries of lipophilic iminosugars. universiteitleiden.nl In this strategy, azido-aldehyde derivatives of various sugars can be used as starting materials. These are first converted to intermediate cyclic imines, which then undergo a three-component reaction with an acid and an isocyanide. universiteitleiden.nl This method allows for the introduction of diversity at multiple points in the molecule by simply changing the isocyanide or the initial azido-sugar, leading to a wide range of derivatives from a common synthetic pathway. universiteitleiden.nl

Another divergent route can be envisioned starting from a common precursor of this compound that has a reactive functional group amenable to various transformations. For instance, a precursor with a free amine or a protected hydroxyl group that can be selectively deprotected could serve as a branching point for diversification. The amine could be acylated, alkylated, or used in reductive amination reactions with a variety of aldehydes to introduce different substituents on the nitrogen atom. Similarly, selective deprotection of a hydroxyl group would allow for its conversion to other functional groups or for the attachment of different moieties.

The following table illustrates a hypothetical divergent synthesis scheme starting from a common precursor to generate a variety of this compound derivatives.

Common Precursor Reagent/Reaction Resulting Derivative
N-Boc-1,4-dideoxy-1,4-iminoallitol1. TFA (deprotection) 2. R-COClN-acyl-1,4-dideoxy-1,4-iminoallitol
N-Boc-1,4-dideoxy-1,4-iminoallitol1. TFA (deprotection) 2. R-CHO, NaBH(OAc)₃N-alkyl-1,4-dideoxy-1,4-iminoallitol
Selectively protected this compound1. Deprotection of primary OH 2. Oxidation (e.g., TEMPO)1,4-dideoxy-1,4-imino-L-allo-hexuronic acid
Selectively protected this compound1. Deprotection of primary OH 2. GlycosylationC-glycosylated this compound

This table is illustrative and represents potential synthetic pathways.

Such divergent strategies are invaluable for generating chemical diversity and for the systematic exploration of the chemical space around the this compound scaffold, which is essential for the development of new and more potent therapeutic agents.

Comprehensive Enzymatic Inhibition Profile of 1,4 Dideoxy 1,4 Iminoallitol

Inhibition of Glycogen (B147801) Phosphorylase (GP) by 1,4-Dideoxy-1,4-imino-D-arabinitol (DAB)

1,4-Dideoxy-1,4-imino-D-arabinitol (DAB) is a potent inhibitor of glycogen phosphorylase (GP), the key enzyme responsible for glycogenolysis. rsc.orgnih.gov This inhibition is a critical aspect of its pharmacological profile, with implications for regulating glycogen metabolism. rsc.orgnih.gov

The inhibitory action of DAB on glycogen phosphorylase has been characterized across various biological preparations, revealing its consistent potency. In isolated rat hepatocytes, DAB effectively inhibits both basal and glucagon-stimulated glycogenolysis, with reported IC₅₀ values of 1.0 µM and 1.1 µM, respectively. portlandpress.com The transport of DAB into these liver cells is a time and concentration-dependent process. portlandpress.com

In brain tissue, DAB also demonstrates significant inhibitory effects. Studies on homogenates of cerebral cortex and cerebellum have shown IC₅₀ values of 463 nM and 383 nM, respectively. caymanchem.combiomol.com Similarly, in homogenates of brain tissue and astrocytes, the IC₅₀ value for glycogen phosphorylase inhibition was found to be approximately 400 nM. nih.gov However, in intact astrocytes, a much higher concentration of DAB is required to inhibit glycogen shunt activity, which is the metabolism of glucose via glycogen. nih.govfrontiersin.org This discrepancy is likely due to the limited permeability of the astrocytic membrane to DAB. nih.gov Functionally, the inhibition of glycogenolysis by DAB in astrocytes has been shown to interrupt memory consolidation in young chickens, highlighting the importance of this metabolic pathway in cognitive processes. nih.gov Furthermore, silencing astrocytic brain-type glycogen phosphorylase (PYGB) with DAB has been observed to decrease neuronal viability. frontiersin.org

Research indicates that DAB's inhibitory effect on glycogen phosphorylase is largely independent of the enzyme's phosphorylation state, as well as the mammalian species or tissue of origin. researchgate.net It has been shown to be a potent inhibitor of liver GP from various species, including humans. doi.org For instance, DAB inhibits rabbit muscle GP(a) with a Kᵢ of 0.4 µM. rsc.org The mode of inhibition has been described as uncompetitive or noncompetitive with respect to glycogen and inorganic phosphate (B84403) (Pᵢ), respectively. researchgate.net While there is a high degree of structural similarity among GP isoforms from different tissues and species, some inhibitors can show dramatic differences in potency across these isoforms. rsc.org However, DAB's inhibitory activity appears to be broadly consistent. researchgate.net

Table 1: Inhibitory Potency of 1,4-Dideoxy-1,4-imino-D-arabinitol (DAB) on Glycogen Phosphorylase in Various Preparations

Preparation Species/Tissue Parameter Value Reference
Isolated Liver Cells (basal glycogenolysis) Rat IC₅₀ 1.0 µM portlandpress.com
Isolated Liver Cells (glucagon-stimulated glycogenolysis) Rat IC₅₀ 1.1 µM portlandpress.com
Cerebral Cortex Homogenates Not Specified IC₅₀ 463 nM caymanchem.combiomol.com
Cerebellum Homogenates Not Specified IC₅₀ 383 nM caymanchem.combiomol.com
Brain Tissue and Astrocyte Homogenates Not Specified IC₅₀ ~400 nM nih.gov
Muscle Glycogen Phosphorylase a Rabbit Kᵢ 0.4 µM rsc.org

Kinetic and Functional Characterization in Diverse Preparations (e.g., isolated liver cells, brain homogenates, astrocytes)

Inhibition of Glycosidases and Related Carbohydrate-Modifying Enzymes

Beyond its well-documented effects on glycogen phosphorylase, 1,4-dideoxy-1,4-imino-D-arabinitol also exhibits inhibitory activity against a range of glycosidases and other enzymes involved in carbohydrate metabolism.

DAB has been identified as an inhibitor of α-glucosidases. scientificlabs.co.uk Specifically, it has been used as an α-glucosidase (GAA) inhibitor in research settings. scientificlabs.co.uk The enantiomer of DAB, 1,4-dideoxy-1,4-imino-L-arabinitol (B28629) (LAB), is also a known α-glucosidase inhibitor. mdpi.com While DAB itself shows some activity, derivatives of its enantiomer have been a focus for developing potent inhibitors of intestinal disaccharidases. For example, α-1-C-butyl-LAB is a potent inhibitor of intestinal maltase, isomaltase, and sucrase, with IC₅₀ values of 0.13 µM, 4.7 µM, and 0.032 µM, respectively. researchgate.net

DAB and its analogues have been investigated for their effects on α-mannosidases. nih.govus.esacs.orgnih.gov Specifically, analogues of DAB have been synthesized that act as selective and potent inhibitors of α-mannosidase, with Kᵢ values in the submicromolar range. nih.govus.esacs.orgunit.no Multivalent dendrimers decorated with DAB have shown a significant effect toward the lysosomal enzyme N-acetylgalactosamine-6-sulfatase (GALNS) and have also been effective with enzymes like Golgi α-mannosidase II. semanticscholar.org Human lysosomal α-mannosidases have been shown to be inhibited by pyrrolidine-based compounds, which share structural similarities with DAB. nih.gov

Table 2: Inhibition Data for 1,4-Dideoxy-1,4-imino-D-arabinitol (DAB) and its Analogues on Various Enzymes

Enzyme Inhibitor Parameter Value Reference
Intestinal Maltase α-1-C-Butyl-LAB IC₅₀ 0.13 µM researchgate.net
Intestinal Isomaltase α-1-C-Butyl-LAB IC₅₀ 4.7 µM researchgate.net
Intestinal Sucrase α-1-C-Butyl-LAB IC₅₀ 0.032 µM researchgate.net
α-Mannosidase DAB Analogues Kᵢ 0.23 - 1.4 µM nih.govus.esunit.no

Sucrose Synthase (SuSy4) Interactions

Current research literature does not provide specific data on the direct interaction or inhibition of Sucrose Synthase 4 (SuSy4) by 1,4-Dideoxy-1,4-iminoallitol. While studies have been conducted on the inhibition of SuSy4 from Solanum tuberosum L. by other iminosugars, such as 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) and its derivatives, the inhibitory potential of the allitol (B117809) isomer has not been explicitly reported. nih.govrsc.org Research has shown that even minor stereochemical differences in iminosugar inhibitors can lead to significant variations in their inhibitory activity and selectivity against specific enzymes. rsc.org Therefore, data from related compounds cannot be extrapolated to predict the behavior of this compound with SuSy4.

Enzyme Selectivity and Specificity Considerations

The selectivity and specificity of iminosugars, including this compound, are critical determinants of their potential as enzymatic inhibitors. These properties are largely governed by the stereochemistry of the molecule, including the arrangement of hydroxyl groups and the nature of any substitutions on the ring nitrogen. nih.gov Iminosugars often lack absolute selectivity, interacting with multiple glycosidases, which can be a limitation for targeted applications. nih.gov

Research on the stereoisomer, 1,4-dideoxy-1,4-imino-L-allitol (DIA), provides insight into the compound's potential selectivity profile. Studies on the L-isomer have shown it to be a moderate inhibitor of human liver α-D-mannosidases and a weak inhibitor of several other glycosidases, including α-L-fucosidase and N-acetyl-β-D-hexosaminidase. nih.gov

Furthermore, chemical modification of the ring nitrogen atom significantly alters the inhibitory specificity. For instance, the methylation of the ring nitrogen on DIA was found to markedly decrease its inhibitory effect on most of the tested glycosidases, with the exception of N-acetyl-β-D-hexosaminidase. nih.gov In contrast, N-benzylation of DIA nearly eliminated its inhibitory activity against most enzymes but notably enhanced its inhibition of α-L-fucosidase, demonstrating a dramatic shift in specificity. nih.gov This was the first documented instance of such a specificity change for a glycosidase inhibitor due to substitution at the ring nitrogen. nih.gov These findings underscore that the inhibitory profile of this compound is not fixed but can be modulated, highlighting the potential to develop more selective inhibitors from this structural scaffold.

Inhibition Profile of 1,4-dideoxy-1,4-imino-L-allitol (DIA) and its N-Derivatives against Human Glycosidases

Compoundα-D-Mannosidaseα-L-FucosidaseN-acetyl-β-D-hexosaminidaseβ-D-Mannosidase
1,4-dideoxy-1,4-imino-L-allitol (DIA) Moderate InhibitionWeak InhibitionWeak InhibitionWeak Inhibition
N-methyl-DIA Decreased InhibitionDecreased InhibitionWeak InhibitionDecreased Inhibition
N-benzyl-DIA Abolished InhibitionEnhanced InhibitionDecreased InhibitionDecreased Inhibition
Data derived from studies on human liver glycosidases with inhibitor concentrations of 1 mM. nih.gov

Molecular Mechanisms Governing Enzyme 1,4 Dideoxy 1,4 Iminoallitol Interactions

Elucidation of Inhibitor Binding Modes at Enzyme Active Sites

The binding of 1,4-dideoxy-1,4-iminoallitol and its analogues to the active sites of enzymes is a complex process, primarily driven by the inhibitor's structural mimicry of the natural substrate's transition state. These iminosugars, which feature a nitrogen atom in place of the endocyclic oxygen of a sugar, can become protonated at physiological pH. This positive charge allows them to mimic the oxocarbenium ion-like transition state of glycosidic bond cleavage, a key step in the reactions catalyzed by glycosidases. us.es

Research indicates that these compounds bind to the subsite within the enzyme's active center that is typically occupied by the glucosyl residue transferred between donor and acceptor substrates. nih.govnih.gov This competitive inhibition mechanism is a hallmark of many iminosugar-based inhibitors. For instance, studies on glycogen (B147801) phosphorylase (GP) and glycogen synthase (GS), key enzymes in glycogen metabolism, have shown that derivatives of 1,4-dideoxy-1,4-imino-D-arabinitol (DAB), a related iminosugar, bind to the active site. nih.govnih.gov

The binding orientation within the active site is crucial. For example, in the case of α-mannosidases, N-substituted derivatives of imino-D-lyxitols can only bind tightly if the bulky substituent on the nitrogen is oriented away from the active site. nih.gov This highlights the precise steric requirements for effective inhibition.

Influence of Inhibitor Chirality and Stereochemistry on Binding Affinity

A study comparing synthetic epimers and analogues of swainsonine (B1682842), a related indolizidine alkaloid, demonstrated this principle clearly. The 8a-epimer and the 8,8a-diepimer of swainsonine were found to be specific and competitive inhibitors of lysosomal α-mannosidases. nih.gov In contrast, the corresponding open-chain analogue, 1,4-dideoxy-1,4-imino-L-allitol, was a weaker competitive inhibitor of the same enzyme. nih.gov This suggests that the rigid, bicyclic structure of swainsonine contributes to its higher affinity compared to the more flexible monocyclic iminoallitol.

Furthermore, the stereoisomers of iminosugars can exhibit different preferences for the protonation state of their ring nitrogen when binding to different enzymes. For instance, the pyrrolidine (B122466) ring of imino-D-lyxitols prefers a neutral form when binding to Golgi α-mannosidase II (dGMII), but a protonated form when binding to lysosomal α-mannosidase (JBMan). nih.govrsc.org Conversely, imino-L-lyxitols favor the protonated form in both enzymes. nih.govrsc.org This differential preference, driven by the specific interactions within each enzyme's active site, underscores the profound impact of chirality on the binding mechanism.

The table below summarizes the inhibitory constants (Ki) of 1,4-dideoxy-1,4-imino-L-allitol and related compounds against human liver α-D-mannosidase, illustrating the effect of stereochemistry on inhibitory potency.

CompoundTarget EnzymeKi (µM)
1,4-Dideoxy-1,4-imino-L-allitolHuman liver α-D-mannosidase120 nih.gov
1,4-Dideoxy-1,4-imino-D-mannitolHuman liver α-D-mannosidase13 nih.gov
1,4-Dideoxy-1,4-imino-D-talitolHuman liver α-D-mannosidase120 nih.gov

This table is interactive. You can sort and filter the data by clicking on the column headers.

Role of Amino Acid Residues and Protonation States in Enzyme-Inhibitor Complex Formation

The formation of a stable enzyme-inhibitor complex is mediated by a network of interactions between the inhibitor and specific amino acid residues within the active site. These interactions can include hydrogen bonds, electrostatic interactions, and hydrophobic contacts. The protonation states of both the inhibitor and the catalytic residues of the enzyme are critical for these interactions.

The most common catalytic residues in enzymes include histidine, aspartate, glutamate, lysine (B10760008), and cysteine, which can act as proton donors, proton acceptors, or nucleophiles. nih.gov In glycosidases, the active site typically contains two key carboxylic acid residues (aspartate or glutamate) that act as a general acid and a nucleophile/base.

The binding of an iminosugar inhibitor can be influenced by, and in turn influence, the pKa values of these ionizable amino acid residues. rsc.org For example, in the interaction of imino-D-lyxitols with Golgi α-mannosidase II, the inhibitor prefers a neutral form, while in lysosomal α-mannosidase, it prefers the protonated form. nih.govrsc.org This is due to the different microenvironments of the active sites, including the protonation states of key residues like aspartic acid. nih.gov

In peptide synthetases, a conserved lysine residue plays a crucial role in forming electrostatic interactions with both AMP and the amino acid substrate. embopress.org Similarly, in α-mannosidases, residues such as aspartate and histidine are involved in coordinating with the inhibitor. nih.gov The precise positioning and protonation state of these residues are essential for stabilizing the bound inhibitor and achieving potent inhibition. For instance, in Drosophila melanogaster α-mannosidase (dGMII), the active site contains Asp270, Asp340, and Asp341, while in Canavalia ensiformis α-mannosidase (JBMan), the key residues are His209, Asp267, and Asp268. nih.govrsc.org

Conformational Dynamics of Enzyme-1,4-Dideoxy-1,4-iminoallitol Binding

Enzymes are not static entities but exist as an ensemble of interconverting conformational sub-states. semanticscholar.orgrsc.org This inherent flexibility, or conformational dynamics, plays a crucial role in substrate binding, catalysis, and inhibitor interactions. The binding of an inhibitor like this compound can be understood through the concept of a "population shift" in the enzyme's conformational landscape.

The conformational dynamics of the inhibitor itself are also important. The flexible pyrrolidine ring of this compound can adopt different conformations, and the enzyme's active site may selectively bind to a particular low-energy conformation. The stability of the ligand-binding conformation can be influenced by factors such as the length of alkyl chains in derivatized inhibitors. mdpi.com

Ultimately, the interplay between the conformational flexibility of both the enzyme and the inhibitor governs the binding affinity and specificity. Understanding these dynamic processes is essential for the rational design of more potent and selective enzyme inhibitors.

Structure Activity Relationship Sar Studies of 1,4 Dideoxy 1,4 Iminoallitol Derivatives

Impact of N-Substitutions on Inhibitory Potency and Enzyme Selectivity

The nitrogen atom in the pyrrolidine (B122466) ring of 1,4-dideoxy-1,4-iminoallitol is a key target for chemical modification. Substitution at this position can dramatically alter the compound's interaction with the active site of an enzyme, leading to significant changes in inhibitory power and specificity.

Generally, the addition of substituents to the ring nitrogen tends to decrease inhibitory activity against certain enzymes, such as α-mannosidase. vulcanchem.comox.ac.uk For instance, studies on 1,4-dideoxy-1,4-imino-D-mannitol (DIM), a diastereomer of iminoallitol, showed that N-substitution diminished its potent α-mannosidase inhibition. ox.ac.uk However, this loss of activity against one enzyme can be accompanied by a gain of inhibitory function against others, thereby shifting the compound's selectivity profile. ox.ac.uk

Research on 1,4-dideoxy-1,4-imino-L-allitol (the L-enantiomer, also known as DIA) demonstrated this principle effectively. vulcanchem.com While the parent compound is a moderate inhibitor of human liver α-D-mannosidases, N-methylation significantly reduces this activity. vulcanchem.com Conversely, N-benzylation not only decreases inhibition against most glycosidases but enhances the inhibition of α-L-fucosidase, showcasing a clear shift in enzyme selectivity. vulcanchem.com This indicates that different enzyme active sites can accommodate or are sterically hindered by various N-substituents. vulcanchem.com

Further studies on related iminosugars, such as imino-D-lyxitols, have shown that large, hydrophobic, or charged N-substituents can produce highly potent and selective inhibitors. For example, an N-2-(1-naphthyl)ethyl derivative and an N-9-amidinononyl derivative were found to be nanomolar inhibitors of Golgi-type mannosidases while only weakly affecting lysosomal-type mannosidases. beilstein-journals.org This highlights that N-substitution is a crucial strategy for tuning the biological activity of pyrrolidine iminosugars, allowing for the development of inhibitors with tailored enzymatic targets.

Table 1: Effect of N-Substitution on the Glycosidase Inhibitory Activity of 1,4-Dideoxy-1,4-imino-L-allitol (DIA). vulcanchem.com
CompoundSubstitution on Nitrogenα-L-Fucosidase Inhibitionα-D-Mannosidase Inhibitionβ-D-Mannosidase InhibitionN-acetyl-β-D-hexosaminidase Inhibition
DIA (unsubstituted)-HWeakModerateWeakWeak
N-Methyl-DIA-CH₃DecreasedMarkedly DecreasedDecreasedMaintained
N-Benzyl-DIA-CH₂PhEnhancedAbolishedMarkedly DecreasedMarkedly Decreased

Modifications at Hydroxymethyl Functionality and Pyrrolidine Ring

The hydroxymethyl group attached to the pyrrolidine ring and the hydroxyl groups on the ring itself are fundamental to the molecule's identity and its interaction with target enzymes. Modifications to these features have profound effects on inhibitory activity.

The exocyclic hydroxymethyl group at the C-5 position is considered critically important for potent glycosidase inhibition. beilstein-journals.org Studies on related pyrrolidine inhibitors have demonstrated that its presence and correct stereochemical orientation are crucial for activity. beilstein-journals.org Research on 1,4-imino-L-lyxitol derivatives revealed that deoxygenating the hydroxymethyl side chain to a methyl group resulted in a four-fold decrease in inhibitory potency against Golgi α-mannosidase II. researchgate.net Further emphasizing its importance, other studies showed that altering the stereochemistry (epimerization) of the hydroxymethyl group can cause a more than 20-fold reduction in inhibition, while its complete removal leads to a 50-fold weaker inhibitor. beilstein-journals.org

Modifications to the hydroxyl groups on the pyrrolidine ring are also a key aspect of SAR studies. The stereochemistry of these groups defines the compound as an analogue of a specific sugar (e.g., allose, mannose, gulose), which is the primary determinant of its enzyme selectivity. General studies on iminosugars have found that altering the position and stereochemistry of these hydroxyls can significantly change the molecule's reactivity and selectivity. mdpi.com For some enzymes, certain hydroxyl groups are less critical for binding and can tolerate modification, offering opportunities for further derivatization. beilstein-journals.org

Analysis of Enantiomeric and Diastereomeric Derivatives (e.g., LAB)

A comparative study of several pyrrolidine iminosugar diastereomers against human lysosomal α-mannosidase highlighted these differences. 1,4-dideoxy-1,4-imino-D-mannitol (DIM) was the most potent inhibitor in the series, while the L-allitol enantiomer (1,4-dideoxy-1,4-imino-L-allitol) and the D-talitol diastereomer were significantly weaker. This demonstrates that the "manno-" configuration is preferred by this particular enzyme over the "allo-" or "talo-" configurations.

The enantiomer 1,4-dideoxy-1,4-imino-L-allitol (often abbreviated as LAB or DIA) is a moderately effective inhibitor of α-D-mannosidases and a weak inhibitor of several other glycosidases, including α-L-fucosidase and β-D-mannosidase. vulcanchem.com The inhibitory profile of an L-iminosugar can differ substantially from its D-counterpart. For example, 1,4-dideoxy-1,4-imino-L-arabinitol (B28629) (LAB) shows more potent and specific glycosidase inhibition than its D-enantiomer, 1,4-dideoxy-1,4-imino-D-arabinitol (DAB). Computational studies on imino-D-lyxitols versus imino-L-lyxitols suggest that enantiomers can even bind to the same enzyme in different protonation states, providing a mechanistic explanation for their differing activities. beilstein-journals.org

Table 2: Comparative Inhibition of Human Lysosomal α-Mannosidase by Diastereomeric Iminosugars.
CompoundStereochemistryInhibitory Constant (Ki)
1,4-Dideoxy-1,4-imino-D-mannitol (DIM)D-manno1.3 x 10⁻⁵ M (13 µM)
1,4-Dideoxy-1,4-imino-D-talitolD-talo1.2 x 10⁻⁴ M (120 µM)
1,4-Dideoxy-1,4-imino-L-allitol (LAB/DIA)L-allo1.2 x 10⁻⁴ M (120 µM)

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net By developing mathematical models, QSAR aims to predict the activity of new, unsynthesized molecules, thereby rationalizing the drug design process and prioritizing synthetic efforts. researchgate.net

For iminosugar glycosidase inhibitors, QSAR studies help identify the key molecular features that are statistically linked to inhibitory potency. A QSAR study performed on a set of 26 iminosugars (including five-membered pyrrolidine rings) against α-glucosidase identified several molecular descriptors with significant influence on activity. researchgate.net The analysis revealed that the most important features were the total number of atoms, the number of hydroxyl (-OH) groups, and the absence of double bonds within the heterocyclic ring. researchgate.net The resulting QSAR model demonstrated good predictive quality, suggesting its utility in designing new therapeutic leads. researchgate.net

Advanced Computational Chemistry and Molecular Modeling for 1,4 Dideoxy 1,4 Iminoallitol Research

Molecular Docking and Scoring for Ligand-Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is crucial for understanding how 1,4-dideoxy-1,4-iminoallitol and its derivatives interact with the active sites of their target enzymes, primarily glycosidases. The process involves sampling a vast number of possible conformations and orientations of the ligand within the enzyme's binding pocket and then using a scoring function to rank these poses based on their predicted binding affinity.

Scoring functions are mathematical models used to approximate the binding free energy of the protein-ligand complex. They can be broadly categorized into three types: force-field-based, empirical, and knowledge-based. In the context of this compound research, these functions are used to:

Identify potential enzyme targets: By docking the iminosugar into the structures of various glycosidases, researchers can predict which enzymes are most likely to be inhibited.

Elucidate binding modes: Docking studies reveal the specific hydrogen bonds, electrostatic interactions, and van der Waals contacts that stabilize the enzyme-inhibitor complex. For example, docking studies have been used to visualize the complexation of 1,4-dideoxy-1,4-imino-D-arabinitol (DAB), a related iminosugar, within the active site of E. coli glycogen (B147801) synthase.

Explain inhibitor selectivity: By comparing the docking scores and binding poses of this compound in different but related enzymes, such as Golgi α-mannosidase II and lysosomal α-mannosidase, researchers can understand the structural basis for selective inhibition.

Guide the design of new analogues: The insights gained from docking studies can be used to propose modifications to the iminosugar scaffold that are predicted to enhance binding affinity or improve selectivity.

Recent advancements have seen the rise of machine-learning-based scoring functions, which often show improved accuracy in predicting binding affinities compared to classical methods. These newer approaches learn from large datasets of known protein-ligand complexes and their experimentally determined binding affinities.

Table 1: Application of Molecular Docking in Iminosugar Research

Research GoalExample ApplicationKey Insight
Target IdentificationDocking of various iminosugars against a panel of glycosidases.Prediction of novel enzyme targets for further experimental validation.
Binding Mode AnalysisDocking of 1,4-dideoxy-1,4-imino-D-arabinitol into glycogen synthase.Revealed that the inhibitor binds to the subsite normally occupied by the glucosyl residue of the donor substrate.
Selectivity DeterminationComparative docking of imino-D-lyxitols into Golgi and lysosomal α-mannosidases.Differences in the protonation state and interactions within the active sites explain the observed selectivity.
Analogue DesignUsing docking results to propose N-substitutions on the iminosugar ring.Prediction of modifications that could enhance binding affinity and selectivity for Golgi α-mannosidase II.

The accuracy of molecular docking is highly dependent on the quality of the scoring function used. Therefore, a critical aspect of this research involves validating the computational predictions with experimental data, such as enzyme inhibition assays. The iterative cycle of computational prediction and experimental testing is a powerful strategy for accelerating the discovery of new therapeutic agents based on the this compound scaffold.#### 6.2. Molecular Dynamics (MD) Simulations of Enzyme-Inhibitor Complexes

While molecular docking provides a static picture of the ligand-enzyme interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the complex over time. This technique is invaluable for studying the flexibility of both the enzyme and the inhibitor, and for understanding the subtle conformational changes that occur upon binding.

In the context of this compound research, MD simulations are employed to:

Assess the stability of the docked pose: By running an MD simulation starting from a docked conformation, researchers can determine if the predicted binding mode is stable over time. The inhibitor should remain in the binding pocket and maintain its key interactions with the enzyme.

Investigate protein flexibility and conformational changes: Enzymes are not rigid structures. MD simulations can reveal how the binding of this compound or its analogues induces or selects for specific conformational states of the enzyme. This is particularly important for enzymes that undergo significant structural rearrangements as part of their catalytic cycle.

Analyze the role of water molecules: Water molecules in the active site can play a crucial role in mediating protein-ligand interactions. MD simulations can track the behavior of individual water molecules, revealing whether they are displaced by the inhibitor or form stable bridges between the inhibitor and the enzyme. This information is critical for accurately predicting binding affinity and for designing inhibitors that can displace unfavorable water molecules.

Explore the entire free energy landscape of binding: Advanced MD techniques, such as replica exchange MD, can be used to map the conformational free energy landscape of the enzyme in both its unbound (apo) and bound (holo) states. This provides a more complete understanding of the binding process and the factors that govern it.

Table 2: Insights from MD Simulations of Iminosugar-Enzyme Complexes

Simulation FocusKey FindingsImplication for Inhibitor Design
Complex Stability Confirmation of stable binding of iminosugar derivatives in the active site of target glycosidases over nanosecond timescales.Validates the initial docking poses and provides a reliable starting point for further analysis.
Protein Dynamics Observation of ligand-induced changes in the flexibility of active site loops.Modifications can be designed to better stabilize the active conformation of the enzyme.
Water Network Analysis Identification of conserved and displaceable water molecules in the binding pocket.Inhibitors can be designed to displace high-energy water molecules, thereby increasing binding affinity.
Conformational Transitions Characterization of the open-to-closed conformational change in some GT-B glycosyltransferases upon ligand binding.Understanding this transition is key to designing inhibitors that can effectively lock the enzyme in an inactive state.

For example, MD simulations of related iminosugars, like 1,4-dideoxy-1,4-imino-D-arabinitol (DAB), with enzymes such as glycogen phosphorylase have helped to elucidate the dynamic nature of the interactions within the active site. These simulations provide a detailed, time-resolved picture of the enzyme-inhibitor complex that complements the static information from X-ray crystallography and molecular docking. The combination of these techniques provides a powerful platform for understanding the molecular basis of inhibition by this compound and for the rational design of new, improved inhibitors.#### 6.3. Free Energy Perturbation and Binding Energy Calculations

To obtain a more quantitative and accurate prediction of binding affinity, researchers turn to more computationally intensive methods like free energy perturbation (FEP) and end-point binding free energy calculations such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

Free Energy Perturbation (FEP) is a rigorous method based on statistical mechanics that calculates the difference in free energy between two states. In drug design, this is often used to calculate the relative binding free energy of two ligands, for instance, comparing this compound to a newly designed analogue. This is achieved by computationally "perturbing" or "mutating" one molecule into the other through a series of non-physical intermediate steps, both in solution and when bound to the enzyme. While computationally expensive, FEP can provide highly accurate predictions of changes in binding affinity, making it a powerful tool for prioritizing which analogues to synthesize and test experimentally.

MM/PBSA and MM/GBSA are popular end-point methods for estimating the absolute binding free energy of a ligand to a protein. These methods combine molecular mechanics energy calculations with continuum solvation models to approximate the free energy of binding. The calculation typically involves three steps:

MD Simulation: A molecular dynamics simulation of the protein-ligand complex is performed to generate a representative ensemble of conformations.

Energy Calculation: For each snapshot from the simulation, the energy of the complex, the free protein, and the free ligand are calculated. This includes gas-phase molecular mechanics energies (van der Waals and electrostatic interactions) and solvation free energies.

Entropy Calculation: The change in conformational entropy upon binding is estimated, often through methods like normal-mode analysis.

The binding free energy is then calculated by taking the difference between the free energy of the complex and the sum of the free energies of the protein and ligand.

Preclinical Research Applications of 1,4 Dideoxy 1,4 Iminoallitol As a Biochemical Tool

In Vitro Experimental Systems for Metabolic Pathway Investigations

The iminosugar 1,4-dideoxy-1,4-imino-D-arabinitol (DAB), a potent inhibitor of glycogen (B147801) phosphorylase, serves as a critical tool in dissecting metabolic pathways within various in vitro systems. nih.govscbt.com Its application in isolated cellular models and tissue homogenates has provided significant insights into glycogen metabolism.

Application in Isolated Cellular Models (e.g., hepatocytes, astrocytes)

In primary cultured rat hepatocytes, DAB has been shown to inhibit both basal and glucagon-stimulated glycogenolysis, with IC50 values of 1.0 ± 0.3 µM and 1.1 ± 0.2 µM, respectively. nih.gov This demonstrates its efficacy in a key cell type responsible for systemic glucose homeostasis. The primary mechanism of action is the direct inhibition of glycogen phosphorylase. nih.gov However, at higher concentrations, it may also affect the debranching enzyme. nih.gov Notably, DAB did not impact glycogen synthesis, phosphorylase kinase, or protein phosphatase 1 in these cells, highlighting its specificity. nih.gov

Table 1: Effects of 1,4-Dideoxy-1,4-iminoallitol in Isolated Cellular Models

Cell Type Experimental Condition Key Findings Reference
Primary Rat Hepatocytes Basal and Glucagon-Stimulated Inhibited glycogenolysis with IC50 values of 1.0 µM and 1.1 µM, respectively. No effect on glycogen synthesis, phosphorylase kinase, or protein phosphatase 1. nih.gov
Cultured Astrocytes Norepinephrine Stimulation Inhibition of the glycogen shunt led to a compensatory increase in glycolytic activity. nih.gov
Cultured Astrocytes Basal Conditions Required higher concentrations and a pre-incubation period to inhibit the glycogen shunt in intact cells compared to homogenates, suggesting limited membrane permeability. nih.govfrontiersin.org

Utility in Tissue Homogenates and Subcellular Fractions (e.g., brain homogenates)

The use of tissue homogenates allows for the direct assessment of enzyme inhibition without the confounding factor of cell membrane permeability. In homogenates of cerebral cortex and cerebellum, DAB demonstrated potent inhibition of glycogen phosphorylase with IC50 values of 463 nM and 383 nM, respectively. caymanchem.com Similarly, in homogenates of whole brain tissue, the IC50 value for glycogen phosphorylase inhibition was found to be around 400 nM. nih.gov These findings confirm the direct and potent inhibitory effect of DAB on the key enzyme of glycogenolysis in brain tissue. The process of creating tissue homogenates involves breaking open cells to release their contents, which can then be separated into subcellular fractions through techniques like differential centrifugation to isolate specific organelles. nih.govabcam.com

Table 2: Inhibition of Glycogen Phosphorylase by this compound in Brain Homogenates

Brain Region IC50 Value Reference
Cerebral Cortex 463 nM caymanchem.com
Cerebellum 383 nM caymanchem.com
Whole Brain ~400 nM nih.gov

Ex Vivo and Organotypic Models for Functional Studies

Moving from isolated cells to more complex tissue systems, ex vivo and organotypic models provide a platform to study the functional consequences of inhibiting glycogen metabolism in a more physiologically relevant context.

Characterization of Glycogen Shunt Activity in Isolated Organs (e.g., mouse optic nerve)

The isolated mouse optic nerve serves as a valuable ex vivo model to investigate the functional importance of glycogen metabolism in the central nervous system. In the absence of glucose, this preparation relies on its internal glycogen stores to maintain function. nih.gov When the isolated mouse optic nerve was treated with DAB, its ability to sustain evoked compound action potentials was severely diminished. nih.gov This experiment provides strong evidence that glycogenolysis is crucial for providing energy to support axonal function under conditions of glucose deprivation. nih.gov

In Vivo Experimental Models in Basic Metabolic Research

In vivo studies allow for the investigation of the systemic and organ-specific effects of inhibiting glycogenolysis in a living organism.

Investigation of Glycogenolysis Regulation (e.g., in liver and brain)

DAB has been utilized in various animal models to inhibit glycogenolysis in both the liver and the brain. caymanchem.com In day-old chicks, the inhibition of glycogen breakdown in the brain by DAB at specific times after a learning task was shown to prevent memory formation, highlighting the critical role of glycogenolysis in cognitive processes. frontiersin.org Furthermore, in vivo studies in mice have demonstrated that the pharmacological disruption of glycogen utilization in the brain through the administration of DAB can lead to microvascular constrictions, mimicking conditions seen in ischemic stroke. biorxiv.orgbiorxiv.org These findings underscore the importance of tightly regulated glycogen metabolism for normal brain function and cerebrovascular health. The regulation of glycogenolysis is a complex process involving key enzymes like glycogen phosphorylase and phosphorylase kinase, which are activated by phosphorylation and allosteric effectors. nih.gov

Studies on Glucose Metabolism in Animal Models

The preclinical utility of this compound, also known as 1,4-dideoxy-1,4-imino-D-arabinitol (DAB), as a biochemical tool has been demonstrated in various animal models to investigate glucose metabolism. caymanchem.com A significant area of this research focuses on its potent inhibitory effect on glycogen phosphorylase, the key enzyme responsible for glycogenolysis—the breakdown of stored glycogen into glucose. caymanchem.comnih.gov

In a notable study using C57BL/6J (ob/ob) mice, a model for obesity and type 2 diabetes, researchers investigated the in vivo effects of DAB. nih.gov The administration of DAB was shown to effectively inhibit glucagon-stimulated glycogenolysis in both obese and lean mice. nih.gov This inhibition resulted in higher liver glycogen levels and a corresponding reduction in blood glucose levels, an effect that was particularly pronounced in the obese mice. nih.gov

The findings from this study highlight DAB's ability to modulate hepatic glucose output by preventing the breakdown of liver glycogen stores. The data demonstrated a significant anti-hyperglycemic effect, suggesting that the inhibition of glycogen phosphorylase could be a viable principle for managing conditions characterized by excessive glucose production from the liver. nih.gov

Table 1: Effect of this compound (DAB) on Glucagon-Stimulated Glucose Metabolism in Lean and Obese (ob/ob) Mice

Parameter Animal Model Treatment Group Result Reference
Liver Glycogen Lean Mice Glucagon Only 115 ± 24 µmol glucosyl units/g nih.gov
Glucagon + DAB 361 ± 19 µmol glucosyl units/g nih.gov
Obese Mice Glucagon Only 37 ± 8 µmol glucosyl units/g nih.gov
Glucagon + DAB 228 ± 19 µmol glucosyl units/g nih.gov
Blood Glucose Lean Mice Glucagon Only 17.5 ± 2 mM nih.gov
Glucagon + DAB 12 ± 1 mM nih.gov
Obese Mice Glucagon Only 29 ± 2 mM nih.gov
Glucagon + DAB 17.5 ± 1 mM nih.gov

Further research has utilized DAB to probe the role of glycogenolysis in various tissues, including the brain. caymanchem.comnih.gov For instance, studies in isolated mouse optic nerves demonstrated that in the absence of glucose, the presence of DAB significantly impaired the tissue's ability to sustain evoked compound action potentials. nih.gov This finding underscores the critical role of glycogen as an energy substrate in neural tissue, a role that can be effectively studied using DAB to block this metabolic pathway. nih.gov

Contribution to Understanding Carbohydrate Metabolism and Energy Homeostasis

The application of this compound (DAB) as a selective inhibitor has significantly advanced the fundamental understanding of carbohydrate metabolism and the maintenance of energy homeostasis. nih.govrsc.org Carbohydrate metabolism encompasses a series of biochemical processes, including the synthesis (glycogenesis) and breakdown (glycogenolysis) of glycogen, which are crucial for buffering blood glucose levels. wikipedia.org

By potently and selectively inhibiting glycogen phosphorylase, DAB provides researchers with a precise molecular tool to dissect the role of glycogenolysis in the broader context of energy regulation. nih.govnih.gov The ability to block the phosphorolytic cleavage of glycogen allows for the investigation of how cells and organisms adapt when this key pathway for accessing stored glucose is unavailable. nih.govnih.gov This is crucial for understanding the interplay between different metabolic pathways, such as glycolysis, gluconeogenesis, and the pentose (B10789219) phosphate (B84403) pathway. wikipedia.org

The use of DAB in preclinical models has illuminated the tissue-specific importance of glycogen stores. For example, its effects on the liver highlight the central role of hepatic glycogenolysis in maintaining systemic glucose levels, particularly in response to hormonal signals like glucagon. nih.gov Concurrently, studies on brain tissue have revealed the importance of local glycogen metabolism in supporting neural function, especially under conditions of high energy demand or substrate limitation. nih.gov

Advanced Analytical Techniques Utilized in 1,4 Dideoxy 1,4 Iminoallitol Research

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a cornerstone technique in the analysis of iminosugars like 1,4-dideoxy-1,4-iminoallitol. It provides essential information on the molecular weight and structure of these compounds. fujifilm.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS has proven to be a powerful tool, particularly in the context of enzymatic assays. nih.govclsi.org This technique is well-suited for analyzing biomolecules, including proteins and their interactions with inhibitors. nih.gov In a typical setup, an isolated single colony from a culture plate is spotted onto a target plate, air-dried, and then overlaid with a matrix solution. mdpi.com The sample is then ionized by a laser, and the time it takes for the ions to travel to the detector is measured, which is proportional to their mass-to-charge ratio. mdpi.com

MALDI-TOF MS can be used to:

Identify microorganisms that may produce or be affected by iminosugars. mdpi.com

Monitor enzymatic reactions by measuring the masses of substrates and products. d-nb.info

Characterize enzyme-inhibitor complexes , providing insights into binding mechanisms.

A related technique, Enzyme Linked Immuno Mass Spectrometric Assay (ELIMSA) , combines the specificity of immunoassays with the sensitivity of mass spectrometry, allowing for the detection of low-abundance proteins and their modulation by inhibitors. nih.gov

Spectroscopic Methods for Structural Elucidation

The definitive determination of the three-dimensional structure of this compound and its derivatives is accomplished through a combination of spectroscopic methods. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. researchgate.netsemanticscholar.org

¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms. libretexts.org

¹³C NMR reveals the carbon skeleton of the molecule. ox.ac.uk

Two-dimensional (2D) NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish correlations between different nuclei, allowing for the complete assignment of the molecule's structure. semanticscholar.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. nih.gov This technique is particularly useful for confirming the presence of hydroxyl (-OH) and amine (-NH) groups, which are characteristic of iminosugars.

UV-Visible Spectroscopy can be employed to study electronic transitions within the molecule, which can be useful for quantitative analysis and for monitoring reactions. nptel.ac.in

Chromatographic Separations in Synthesis and Biological Studies

Chromatographic techniques are indispensable for the purification of this compound from synthetic reaction mixtures and biological extracts. These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of iminosugars. rsc.org By selecting the appropriate stationary phase (e.g., reversed-phase, normal-phase, or ion-exchange) and mobile phase, high-resolution separations can be achieved.

Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is suitable for the analysis of volatile derivatives of this compound. semanticscholar.org Derivatization is often necessary to increase the volatility of these highly polar compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry, providing a powerful tool for analyzing complex mixtures and identifying unknown compounds. semanticscholar.orgrsc.org

Enzyme Activity Assays and Kinetic Measurements

To evaluate the biological activity of this compound and its analogues as enzyme inhibitors, a variety of enzyme activity assays and kinetic studies are performed. sigmaaldrich.comabcam.comarigobio.com These assays measure the rate of an enzymatic reaction in the presence and absence of the inhibitor.

The inhibitory potency of a compound is typically expressed as an IC₅₀ value , which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. For example, 1,4-dideoxy-1,4-imino-D-arabinitol (DAB), a related iminosugar, inhibits glycogenolysis in isolated liver cells with an IC₅₀ of 1.0 µM and in homogenates of cerebral cortex and cerebellum with IC₅₀ values of 463 nM and 383 nM, respectively. caymanchem.com In studies on brain glycogen (B147801) metabolism, DAB showed an IC₅₀ value of approximately 400 nM on glycogen phosphorylase in brain tissue homogenates. nih.gov

Kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Kᵢ) , which is a measure of the inhibitor's binding affinity to the enzyme. For instance, N-substituted imino-D-lyxitols, which are structurally related to this compound, have been shown to be potent inhibitors of Golgi α-mannosidase IIb with Kᵢ values as low as 40 nM. nih.gov

These assays often employ chromogenic or fluorogenic substrates that produce a colored or fluorescent product upon enzymatic cleavage, allowing the reaction rate to be monitored spectrophotometrically or fluorometrically. sigmaaldrich.com

Interactive Data Table: Inhibition Data for Iminosugar Derivatives

CompoundEnzymeIC₅₀KᵢSource
1,4-dideoxy-1,4-imino-D-arabinitol (DAB)Glycogenolysis (isolated liver cells)1.0 µM caymanchem.com
1,4-dideoxy-1,4-imino-D-arabinitol (DAB)Glycogenolysis (cerebral cortex homogenate)463 nM caymanchem.com
1,4-dideoxy-1,4-imino-D-arabinitol (DAB)Glycogenolysis (cerebellum homogenate)383 nM caymanchem.com
1,4-dideoxy-1,4-imino-D-arabinitol (DAB)Glycogen phosphorylase (brain tissue homogenate)~400 nM nih.gov
N-9-amidinononyl imino-D-lyxitolGolgi α-mannosidase IIb40 nM nih.gov
N-9-amidinononyl imino-D-lyxitolCaenorhabditis elegans AMAN-2780 nM nih.gov
N-2-naphtylmethyl imino-D-lyxitolGolgi α-mannosidase IIb2.4 µM nih.gov
4-iodobenzyl imino-D-lyxitolCaenorhabditis elegans AMAN-27.6 µM nih.gov

Biosynthetic Origins and Natural Occurrence of 1,4 Dideoxy 1,4 Iminoallitol

Identification in Plant Species

1,4-Dideoxy-1,4-iminoallitol, a naturally occurring pyrrolidine (B122466) alkaloid, has been identified in a number of plant species. medchemexpress.comsigmaaldrich.com Notably, its presence has been confirmed in the fern Arachniodes standishii and the legume Angylocalyx boutiqueanus. medchemexpress.comsigmaaldrich.com In addition to this compound, phytochemical investigations of these plants have revealed the presence of other related polyhydroxy alkaloids. For instance, Angylocalyx pynaertii seeds contain 2-hydroxymethyl-3,4-dihydroxy-5-methylpyrrolidine, deoxymannojirimycin, and fagomine. researchgate.net The genus Angylocalyx is known to accumulate hydroxypipecolic acids and various iminosugars in its leaves. wikipedia.org Similarly, studies on Arachniodes standishii have led to the isolation of other compounds, including 3,4-dihydroxy-2-hydroxymethylpyrrolidine. dntb.gov.ua

Table 1: Natural Occurrence of this compound and Related Compounds in Selected Plant Species

Plant SpeciesFamilyCompound(s) IdentifiedReference(s)
Arachniodes standishiiDryopteridaceaeThis compound, 3,4-Dihydroxy-2-hydroxymethylpyrrolidine medchemexpress.comsigmaaldrich.comdntb.gov.ua
Angylocalyx boutiqueanusFabaceaeThis compound, 2-Hydroxymethyl-3,4-dihydroxypyrrolidine medchemexpress.comsigmaaldrich.comresearchgate.net
Angylocalyx pynaertiiFabaceae2-Hydroxymethyl-3,4-dihydroxy-5-methylpyrrolidine, Deoxymannojirimycin, Fagomine researchgate.net

Proposed Biosynthetic Pathways and Precursors

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the known biosynthesis of other pyrrolidine alkaloids, a plausible pathway can be proposed. Pyrrolidine alkaloids are generally derived from the amino acid L-ornithine. frontiersin.orgnih.gov

The proposed pathway likely begins with the decarboxylation of L-ornithine by ornithine decarboxylase (ODC) to yield putrescine. frontiersin.orgnih.gov Putrescine then undergoes methylation, catalyzed by putrescine N-methyltransferase (PMT), to form N-methylputrescine. frontiersin.orgnih.gov Subsequently, N-methylputrescine is oxidatively deaminated by a primary amine:oxygen oxidoreductase (AOC) to produce 1-methylpyrrolinium, a key intermediate and precursor for various pyrrolidine alkaloids. frontiersin.orgnih.gov The conversion of this intermediate to this compound would involve a series of hydroxylation and reduction steps, though the specific enzymes and the exact sequence of these reactions remain to be identified.

The co-occurrence of other pyrrolidine derivatives, such as 3,4-dihydroxy-2-hydroxymethylpyrrolidine in Arachniodes standishii, supports the hypothesis of a common biosynthetic origin from L-ornithine. dntb.gov.ua The structural similarities between these compounds suggest they may be products of divergent branches from a central intermediate like 1-methylpyrrolinium.

Table 2: Proposed Precursors and Key Intermediates in the Biosynthesis of this compound

Precursor/IntermediateRole in PathwayReference(s)
L-OrnithinePrimary precursor frontiersin.orgnih.gov
PutrescineFormed by decarboxylation of L-ornithine frontiersin.orgnih.gov
N-MethylputrescineMethylated derivative of putrescine frontiersin.orgnih.gov
1-MethylpyrroliniumKey cyclic intermediate frontiersin.orgnih.gov

Emerging Avenues and Future Research Directions for 1,4 Dideoxy 1,4 Iminoallitol

Development of Novel 1,4-Dideoxy-1,4-iminoallitol Analogues with Refined Biological Profiles

The future development of this compound hinges on the strategic synthesis of novel analogues to enhance potency and, crucially, selectivity, thereby minimizing potential off-target effects. us.es A primary strategy involves the modification of the pyrrolidine (B122466) ring nitrogen.

Research has shown that N-alkylation of the parent iminosugar ring can dramatically alter the biological activity profile. For instance, a study on the L-allo isomer of DIA (1,4-dideoxy-1,4-imino-L-allitol) demonstrated that while the parent compound is a moderate inhibitor of human liver α-D-mannosidases, its N-methylated derivative shows markedly decreased inhibition. Conversely, N-benzylation of the same compound nearly abolished its activity against most tested glycosidases but significantly enhanced its inhibitory effect on α-L-fucosidase. This highlights how substitution on the ring nitrogen can shift the inhibitory specificity of the core iminoallitol structure.

In a study focusing on α-galactosidase inhibition, the D-altro derivative, which is 1,4-dideoxy-1,4-imino-D-allitol (DIA), showed an IC₅₀ value of 5.0 μM against α-galactosidase from coffee beans. nih.gov This provides a baseline for evaluating the effects of further structural modifications. The development of multivalent iminosugars, where multiple DIA units are attached to a central scaffold, represents another promising direction. This approach can lead to a significant enhancement in inhibitory potency due to the multivalent effect, where the clustered ligands interact more strongly with enzyme targets. mdpi.com

CompoundEnzymeSourceIC₅₀ (µM)
1,4-Dideoxy-1,4-imino-D-allitol (DIA) α-GalactosidaseCoffee Beans5.0 nih.gov

Deeper Exploration of Allosteric and Orthosteric Binding Mechanisms

Understanding how this compound and its analogues bind to their target enzymes is fundamental to rational drug design. Iminosugars are widely considered to be transition-state analogues for glycosidase-catalyzed reactions. nih.gov Their protonated nitrogen atom at physiological pH mimics the positively charged oxocarbenium-ion-like transition state, allowing them to bind tightly to the enzyme's active site (orthosteric binding). nih.govmdpi.com This binding is competitive with the natural substrate.

While orthosteric inhibition is the primary mechanism for iminosugars, the concept of allosteric modulation—where a molecule binds to a site distinct from the active site to alter enzyme activity—is an active area of research for enzyme inhibitors. nih.govfrontiersin.orgwikipedia.orgpharmacologycanada.org There is currently limited direct evidence for allosteric binding by this compound itself. However, computational studies on related iminosugars are providing deeper insights. For example, research on 1,4-dideoxy-1,4-imino-D-lyxitol derivatives targeting Golgi α-mannosidase II showed that the protonation state of the iminosugar's pyrrolidine ring can differ upon binding, which influences inhibitory properties. rsc.org Such computational approaches, including molecular docking and quantum mechanics/molecular mechanics (QM/MM) calculations, are crucial for dissecting the precise interactions within the active site. rsc.org These studies can reveal key hydrogen bonds and hydrophobic interactions between the iminosugar and specific amino acid residues, explaining the basis of its inhibitory potency and selectivity. nih.govmdpi.com Future research will likely focus on crystallographic studies of DIA analogues in complex with their target glycosidases to unequivocally map their binding modes and explore any potential for allosteric site interaction.

Integration with Omics Technologies for Systems-Level Understanding

The full biological impact of inhibiting a specific glycosidase with this compound can be complex, rippling through various metabolic pathways. "Omics" technologies offer a powerful, unbiased approach to capture these system-wide effects.

Metabolomics, in particular, has emerged as a valuable tool for identifying enzyme inhibitors from complex mixtures. tandfonline.comiium.edu.mymdpi.comnih.govtandfonline.com Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) based metabolomics can profile the entire suite of small molecules in a biological system. tandfonline.commdpi.comtandfonline.com This approach has been successfully used to identify novel α-glucosidase inhibitors from plant extracts by correlating metabolite profiles with inhibitory activity using multivariate data analysis. mdpi.comnih.govtandfonline.com A future application would involve using this compound as a known inhibitor to perturb a cellular system (e.g., a cancer cell line). Subsequent metabolomic analysis could then uncover downstream metabolic consequences of target enzyme inhibition, potentially revealing new therapeutic targets or biomarkers of drug efficacy.

Similarly, proteomics could be employed to study changes in protein expression following treatment with a DIA analogue, providing insights into cellular compensatory mechanisms. These systems-level approaches will move research beyond a single-target focus, providing a holistic understanding of the compound's mechanism of action and its effects on cellular physiology and metabolism. mdpi.com

Advancements in High-Throughput Screening Methodologies using this compound as a Probe

The discovery of novel glycosidase inhibitors and the optimization of existing ones rely heavily on efficient screening methods. High-throughput screening (HTS) allows for the rapid testing of large compound libraries for biological activity. nih.govmdpi.comcellomaticsbio.com

Several HTS-compatible assays for glycosidase activity have been developed, often based on chromogenic or fluorogenic substrates that release a detectable signal upon enzymatic cleavage. nih.govresearchgate.netabcam.com In this context, this compound can serve as an invaluable tool. It can be used as a positive control or reference inhibitor when screening for new inhibitors of its target enzymes, such as α-galactosidase or α-mannosidase. nih.gov By comparing the activity of novel "hit" compounds to that of a well-characterized inhibitor like DIA, researchers can benchmark potency and selectivity.

Furthermore, affinity selection-mass spectrometry represents a powerful HTS method where a target enzyme is used to "fish out" potential inhibitors from a complex mixture, which are then identified by mass spectrometry. As our understanding of the specific enzyme targets of DIA and its analogues becomes more refined, these molecules could be used to develop and validate new HTS platforms. For example, a highly selective DIA analogue could be immobilized on a solid support to create an affinity column for isolating its target enzyme from a cell lysate, facilitating further biochemical characterization. The automation of these assays in 384-well or 1536-well plate formats enables the screening of thousands of compounds daily, accelerating the discovery of next-generation iminosugar therapeutics. researchgate.netplos.orgplos.org

Q & A

Basic: What are the primary synthetic routes for 1,4-Dideoxy-1,4-iminoallitol (DAB), and how do reaction conditions influence stereochemical outcomes?

DAB is synthesized via stereoselective pathways, often starting from carbohydrate precursors. For example:

  • From D-galactonolactone : Acid-catalyzed ring-opening and iminocyclization yield DAB derivatives, with HCl (2M) and toluene co-evaporation ensuring purity .
  • Aziridine intermediates : (E)-acrylates undergo dihydroxylation (OsO4, NMO) to generate diastereomers, followed by hydrogenolysis (Pd(OH)₂/H₂) to produce enantiopure DAB .
    Key considerations : Temperature (e.g., 100°C for cyclization ), solvent polarity (THF/H₂O for dihydroxylation ), and catalyst choice (e.g., TMSOTf for syn-selective nucleophilic additions ) critically influence stereochemistry and yield.

Basic: How does DAB inhibit glycogen phosphorylase, and what methodologies confirm its intracellular efficacy?

DAB competitively inhibits glycogen phosphorylase by mimicking the transition state of glycogen cleavage. Mechanistic evidence :

  • In vitro assays : IC₅₀ values of ~1 µM in rat hepatocytes demonstrate potency against both basal and glucagon-stimulated glycogenolysis .
  • Transport kinetics : Time- and concentration-dependent uptake (192 pmol/min/mg protein/mM) in hepatocytes confirms cellular permeability .
    Advanced validation : Use of radiolabeled substrates and enzyme activity assays (e.g., phosphorylase a/b inhibition) distinguishes direct inhibition from secondary effects on debranching enzymes at higher concentrations .

Advanced: How do structural modifications of DAB derivatives impact specificity toward microbial vs. mammalian enzymes?

  • UDP-Gal mutase inhibition : 1,4-Dideoxy-1,4-imino-D-galactitol selectively inhibits E. coli UDP-Gal mutase (IC₅₀ ~10 µM) due to its galactitol configuration, critical for disrupting bacterial galactan biosynthesis .
  • α-Glycosidase vs. phosphorylase : DAB derivatives with arabinitol configuration show weak α-glycosidase inhibition but strong phosphorylase inhibition, attributed to differences in active-site topology .
    Methodological insight : X-ray crystallography of enzyme-inhibitor complexes and kinetic assays (e.g., Lineweaver-Burk plots) clarify structure-activity relationships .

Advanced: What strategies resolve contradictions in reported inhibitory effects of DAB across biological systems?

Discrepancies in DAB’s efficacy (e.g., weak α-glycosidase inhibition vs. potent phosphorylase inhibition) arise from:

  • Enzyme isoform variability : Liver vs. muscle phosphorylase isoforms exhibit differential sensitivity to DAB due to active-site residue variations .
  • Species-specific metabolism : Rat hepatocytes show no glycogen recycling, whereas microbial systems (e.g., Mycobacterium) exhibit pathway-specific vulnerabilities .
    Resolution : Cross-species comparative studies and isoform-specific knockout models validate target engagement .

Advanced: How can DAB derivatives be optimized as UDP-Galactofuranose (UDP-Galf) mimics for antimicrobial applications?

  • Synthetic routes : Allylated iminogalactofuranose derivatives undergo cross-metathesis with uridin-5′-yl vinylphosphonate to generate UDP-Galf mimics, which block mycobacterial galactan biosynthesis .
  • Key modifications : Introduction of C-substituents (e.g., allyl groups) enhances binding to UDP-Galf-dependent enzymes, confirmed via NMR-based conformational analysis and enzymatic assays .

Basic: What analytical techniques ensure purity and stereochemical fidelity in DAB synthesis?

  • NMR spectroscopy : Vicinal coupling constants (³JHH) and NOESY correlations verify ring conformations and stereochemistry .
  • Chromatography : Diastereomer separation via flash chromatography or crystallization (e.g., ethanol for pyrrolidin-2-ones ).
  • Optical rotation : Comparison with literature [α]D values (e.g., -24.1° for DAB derivatives ) confirms enantiopurity.

Advanced: What in vivo models are suitable for evaluating DAB’s therapeutic potential in metabolic disorders?

  • Zucker fa/fa rats : DAB reduces hepatic glucose output in obese, insulin-resistant models, validated via glycogen turnover assays and hyperinsulinemic-euglycemic clamps .
  • Microbial infection models : DAB derivatives are tested in Mycobacterium-infected macrophages to assess galactan biosynthesis inhibition .
    Data interpretation : Pair enzyme activity (e.g., phosphorylase inhibition) with phenotypic outcomes (e.g., glycogen accumulation, bacterial growth arrest) .

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